molecular formula C16H10Cl2FN3O2S B2837355 2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392244-70-1

2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2837355
CAS No.: 392244-70-1
M. Wt: 398.23
InChI Key: DLHAOSIVJHCDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C16H10Cl2FN3O2S and its molecular weight is 398.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that combines a dichlorophenoxy group with a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C16H10Cl2FN3O2S
  • Molecular Weight : 398.23 g/mol
  • CAS Number : 392244-70-1
  • Density : 1.434 g/cm³
  • Boiling Point : 493.9°C at 760 mmHg
  • Flash Point : 252.5°C

Synthesis

The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions to yield the desired thiadiazole derivative. The synthetic pathway typically includes the formation of the thiadiazole ring followed by acylation with an acetamide group.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2gMCF-72.44
2gHCT-11623.29
5-(4-chlorophenyl)-1,3,4-thiadiazoleMCF-710.10
Various Thiadiazole DerivativesMDA-MB-2310.079 - 8.284

The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor proliferation and survival. Specifically, molecular docking studies have indicated that it may inhibit STAT3 transcriptional activity and CDK9 kinase activity by interacting with their active sites.

Cytotoxicity Studies

In vitro cytotoxicity assays using the MTT method have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example:

  • MCF-7 Cells : Demonstrated significant reduction in cell viability with an IC50 value indicating potent anticancer properties.
  • HepG2 Cells : Similar trends were observed in hepatocellular carcinoma cell lines.

The biological activity of this compound is hypothesized to involve multiple biochemical pathways:

  • Inhibition of Proliferation : The compound's structure allows it to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Endocrine Disruption Potential : Similar compounds have shown potential as endocrine disruptors, which could influence various physiological processes.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various thiadiazole derivatives on breast cancer cell lines (MCF-7). The results indicated that modifications in the chemical structure significantly influenced anticancer activity, with some derivatives showing IC50 values as low as 2.32 µM, highlighting the importance of structural optimization in drug design .

Case Study 2: Environmental Impact and Toxicity

Research into the environmental impact of chlorinated compounds has raised concerns about the bioaccumulation and potential toxicity of such substances. Studies have shown that similar compounds can disrupt endocrine functions in aquatic organisms at concentrations below those typically found in environmental samples .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3O2S/c17-10-3-6-13(12(18)7-10)24-8-14(23)20-16-22-21-15(25-16)9-1-4-11(19)5-2-9/h1-7H,8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHAOSIVJHCDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.